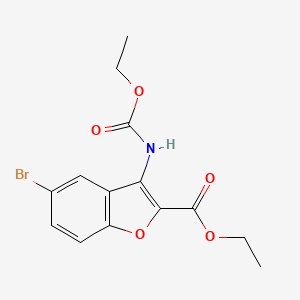

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate

Descripción general

Descripción

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate is a chemical compound with the molecular formula C14H14BrNO5 . It is used as a synthetic intermediate in the preparation of various other compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. For instance, the benzofuran ring can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of proton quantum tunneling, which results in fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .Chemical Reactions Analysis

Benzofuran compounds, including this compound, are known to participate in various chemical reactions. These compounds have been used as synthetic intermediates in the preparation of other compounds, such as indolebutylpiperazines, a class of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.17 g/mol. More detailed information about its properties such as melting point, boiling point, and density can be found on various chemical databases .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, the compound has been utilized in the synthesis of pharmacologically active benzo[b]thiophen derivatives, showcasing its versatility in producing compounds with potential biological activities (Chapman et al., 1971). Similarly, its role in forming benzofuran aryl ureas and carbamates highlights its utility in generating biologically significant molecules (Kumari et al., 2019).

Biological Activities

The compound has shown promise in contributing to the synthesis of new benzofuran derivatives with potential anti-HIV activities. This is evident from the synthesis of ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which were tested for their in vitro anti-HIV activities (Mubarak et al., 2007). Additionally, the synthesis of substituted 1-benzofurans and 1-benzothiophenes from the compound has been explored for their analgesic activity, underscoring the compound's relevance in medicinal chemistry (Rádl et al., 2000).

Chemical Transformations

The chemical transformations involving this compound have been pivotal in synthesizing novel compounds. For example, its conversion to methylenedioxy-bearing quinoline-3-carboxylic acid derivatives via a one-pot reaction demonstrates its applicability in creating complex molecules with potential applications in various fields, including material science and drug development (Gao et al., 2011).

Antimicrobial and Pharmacological Screening

Further, the compound's derivatives have been synthesized and screened for antimicrobial and pharmacological activities, indicating its utility in discovering new therapeutic agents. This includes the synthesis of new benzofuran analogues from 5-bromosalicylaldehyde, which were evaluated for their antimicrobial properties (Parameshwarappa et al., 2008).

Mecanismo De Acción

Target of Action

Benzofuran compounds, which this compound is a derivative of, are known to have a broad range of biological activities . They are often found in drugs and natural products, indicating their potential interaction with various biological targets .

Mode of Action

It’s worth noting that benzofuran derivatives are known to exhibit a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities

Biochemical Pathways

Benzofuran derivatives are known to interact with various biochemical pathways due to their diverse biological activities

Pharmacokinetics

The compound’s molecular weight is 35617 g/mol , which is within the range generally favorable for good bioavailability

Result of Action

Given the known biological activities of benzofuran derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular level .

Direcciones Futuras

Benzofuran compounds, including Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, have attracted considerable attention due to their biological activities and potential applications in drug discovery . Future research in this area may focus on the development of new synthesis methods, the exploration of their biological activities, and the design of new drugs based on the benzofuran scaffold .

Propiedades

IUPAC Name |

ethyl 5-bromo-3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO5/c1-3-19-13(17)12-11(16-14(18)20-4-2)9-7-8(15)5-6-10(9)21-12/h5-7H,3-4H2,1-2H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSAFXNAOFAXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Br)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural basis for the proposed antitubercular activity of Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate?

A1: Computational studies suggest that this compound might exert its antitubercular effect by targeting the NarL protein in Mycobacterium tuberculosis (MTB) []. NarL is a crucial transcriptional regulator involved in MTB's response to anaerobic conditions, which are common during latent tuberculosis infection []. Molecular docking simulations demonstrated that this compound could bind stably to the active site of NarL for a significant duration (over 10 ns) []. This interaction potentially disrupts NarL function, hindering MTB's adaptation to low-oxygen environments and impacting its survival during latency.

Q2: How is this compound structured at the molecular level?

A2: this compound (C14H14BrNO5) is characterized by a benzofuran core structure []. The ester group linked to this core exhibits structural disorder, indicating flexibility in its spatial arrangement []. Notably, the amide group adopts a twisted conformation relative to the benzofuran plane, with a dihedral angle of 39.69° []. This specific spatial orientation, alongside the observed intramolecular hydrogen bonding, likely contributes to the molecule's overall shape and potential interactions with biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloropyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1443267.png)

![4-{[(3-Dimethylamino-propyl)-methyl-amino]-methyl}-benzoic acid dihydrochloride](/img/structure/B1443268.png)